molecular formula C18H12N2O2S2 B10852134 2,2'-Disulfanediyldiquinolin-8-ol

2,2'-Disulfanediyldiquinolin-8-ol

Cat. No.: B10852134
M. Wt: 352.4 g/mol
InChI Key: XHJJWLOYIZUQTP-UHFFFAOYSA-N
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Description

2,2'-Disulfanediyldiquinolin-8-ol is a dimeric compound featuring two quinolin-8-ol moieties linked by a disulfide (-S-S-) bond.

Properties

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(8-hydroxyquinolin-2-yl)disulfanyl]quinolin-8-ol

InChI

InChI=1S/C18H12N2O2S2/c21-13-5-1-3-11-7-9-15(19-17(11)13)23-24-16-10-8-12-4-2-6-14(22)18(12)20-16/h1-10,21-22H

InChI Key

XHJJWLOYIZUQTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)SSC3=NC4=C(C=CC=C4O)C=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2,2’-Disulfanediyldiquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Disulfanediyldiquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to chelate metal ions and disrupt biological processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediyldiquinolin-8-ol involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions such as copper, zinc, and iron, affecting their availability and function in biological systems. This chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,2'-Disulfanediyldiquinolin-8-ol, we compare it to three categories of compounds: (i) monomeric quinolin-8-ol derivatives, (ii) halogenated/methylated analogs, and (iii) sulfur-containing heterocyclic dimers.

Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility Biological Activity/Applications
2,2'-Disulfanediyldiquinolin-8-ol Two quinolin-8-ol units linked by -S-S- ~356.4 (estimated) Low in water Metal chelation, redox catalysis (inferred)
8-Hydroxyquinoline Monomeric quinolin-8-ol 145.16 Moderate in organic solvents Antimicrobial, antifungal, metal chelator
5,7-Dibromo-2-methylquinolin-8-ol Brominated, methylated quinolin-8-ol 345.99 Low in water Antimicrobial, potential anticancer agent
α-Terthienylmethanol Trithiophene with methanol substituent 252.35 Organic solvents Phototoxic, pesticidal applications

Key Differences and Implications

Brominated analogs like 5,7-Dibromo-2-methylquinolin-8-ol exhibit increased lipophilicity due to halogenation, improving membrane permeability but reducing aqueous solubility .

Redox Activity: The disulfide bond in 2,2'-Disulfanediyldiquinolin-8-ol introduces redox responsiveness, enabling applications in dynamic catalysis or drug delivery systems. This feature is absent in non-sulfur analogs.

Biological Activity: While α-terthienylmethanol (a sulfur-containing trithiophene) shows phototoxic effects useful in pest control, the disulfide-linked quinolin-8-ol dimer may leverage both sulfur reactivity and quinoline bioactivity for targeted antimicrobial action .

Stability and Solubility: Halogenation (e.g., bromine in 5,7-Dibromo-2-methylquinolin-8-ol) increases molecular weight and stability but decreases solubility, whereas the disulfide bond in the target compound may confer reversible reactivity under reducing conditions .

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